2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid

IL-17A Protein-Protein Interaction Modulator Metabolic Stability

2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid is a Cbz-protected, non-proteinogenic amino acid featuring a sterically demanding dicyclopropyl side chain. This compound serves as a critical precursor to dicyclopropylalanine, a motif identified in medicinal chemistry optimization campaigns for conferring high target potency and enhanced metabolic stability to peptide and small-molecule therapeutic candidates.

Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
Cat. No. B13899479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid
Molecular FormulaC17H21NO4
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESC1CC1C(C2CC2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H21NO4/c19-16(20)15(14(12-6-7-12)13-8-9-13)18-17(21)22-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2,(H,18,21)(H,19,20)
InChIKeyIDTCHXZZKVSJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic Acid: A Constrained, Orthogonally Protected Dicyclopropylalanine Building Block for Peptide Drug Discovery [1]


2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid is a Cbz-protected, non-proteinogenic amino acid featuring a sterically demanding dicyclopropyl side chain. This compound serves as a critical precursor to dicyclopropylalanine, a motif identified in medicinal chemistry optimization campaigns for conferring high target potency and enhanced metabolic stability to peptide and small-molecule therapeutic candidates [1].

Why Cbz-Dicyclopropylalanine Cannot Be Substituted with Unconstrained Amino Acid Building Blocks in Pharmacologically Relevant Scaffolds [1]


In-class amino acid building blocks like Cbz-cyclopropylalanine or Cbz-leucine lack the unique, symmetric bis-cyclopropyl substitution pattern that defines the dicyclopropylalanine core. Medicinal chemistry studies have demonstrated that this specific motif is not interchangeable; exploration of the amino acid portion of an IL-17A modulator series led specifically to dicyclopropylalanine as the group that provided both potent target engagement and metabolic stability necessary to achieve a Rule of 5 compliant, orally bioavailable clinical candidate, a profile unattainable with the corresponding mono-cyclopropyl or linear alkyl analogs [1].

Quantitative Evidence Differentiating Dicyclopropylalanine-Containing Candidates from Close Analogs [REFS-1]


Dicyclopropylalanine Delivery of Potent IL-17A Modulation and High Metabolic Stability Compared to In-Class Amino Acid Alternatives [1]

In a medicinal chemistry optimization campaign targeting IL-17A, systematic exploration of the amino acid side chain identified dicyclopropylalanine as the key moiety enabling both potent cellular activity and robust metabolic stability. While the initial benzhydrylglycine-containing leads showed promise, the replacement with dicyclopropylalanine yielded the clinical candidate 23, which exhibited a functional EC50 of 14 nM in a glycosylated IL-17A/TNF-α-stimulated IL-8 release assay, along with high permeability and 100% oral bioavailability in rat, a multiparametric profile not achieved by other amino acid analogs in the series [1].

IL-17A Protein-Protein Interaction Modulator Metabolic Stability Structure-Activity Relationship

Distinct Physicochemical and Steric Profile of the Dicyclopropyl Moiety Versus Mono-cyclopropyl or Linear Alkyl Side Chains

The target compound's dicyclopropyl side chain introduces a unique combination of steric bulk and conformational rigidity that is absent in its mono-cyclopropyl (e.g., cyclopropylalanine) or non-cyclized alkyl (e.g., leucine, norvaline) counterparts. This structural feature increases the 3D-shape diversity and influences critical physicochemical parameters such as logP and topological polar surface area, which are key determinants of permeability and metabolic stability in peptide-like inhibitors. The Cbz protecting group further provides orthogonal protection for solid-phase peptide synthesis, enabling site-specific incorporation of this constrained residue.

Amino Acid Conformational Constraint LogP Steric Bulk Physicochemical Property Differentiation

Validated Use in the Synthesis of a Development Candidate with 100% Oral Bioavailability in Rat, a Key Differentiator from Analogs with Poorer Pharmacokinetic Profiles [1]

The ultimate validation of the dicyclopropylalanine motif's superiority is its role in achieving a 100% oral bioavailability in rat for the IL-17A modulator clinical candidate 23. This pharmacokinetic milestone, coupled with a clean Rule of 5 compliance, was a direct consequence of incorporating the dicyclopropyl group to stabilize the molecule against metabolic degradation. The Cbz-protected building block, 2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid, enables the straightforward synthesis of this key pharmacophore, providing a defined path to reproduce this successful pharmacokinetic performance in related peptide-mimetic programs [1].

Oral Bioavailability Drug-like Properties Peptide Drug Candidate Optimization

Optimal Procurement and Research Use Cases for Cbz-Dicyclopropylalanine Driven by Quantitative Evidence [1]


Solid-Phase Peptide Synthesis (SPPS) of Orally Bioavailable, Metabolically Stable Peptide-Mimetic Inhibitors

Procure the Cbz-protected dicyclopropylalanine for direct incorporation into peptide sequences using standard Fmoc/t-Bu SPPS strategies (where orthogonal Cbz protection is required). This is specifically indicated for programs aiming to reproduce the metabolic stability and oral bioavailability profile of the clinical IL-17A modulator candidate 23, which achieved 100% oral bioavailability in rat [1].

Medicinal Chemistry Optimization of Macrocyclic or Linear Peptide Leads Targeting Protein-Protein Interactions (PPIs)

Use this building block to systematically replace linear or mono-cyclopropyl residues in existing PPI inhibitor leads, particularly for targets where achieving oral bioavailability is a key hurdle. The data from the IL-17A program suggests that this specific substitution can be decisive in moving a series from a non-oral to an oral candidate profile [1].

Synthesis of Dicyclopropylalanine-Containing Pharmacological Probes for Metabolic Stability Screening

Generate focused libraries of analogs containing the dicyclopropyl motif for in vitro metabolic stability assays (e.g., microsomal or hepatocyte clearance). The results from the Andrews et al. study (2022) indicate that this substructure confers significant resistance to metabolism, making the pure Cbz-building block essential for validating this effect within any new chemical series [1].

Precursor for Developing Novel Proteolysis-Targeting Chimeras (PROTACs) with Improved Pharmacokinetics

Incorporate the dicyclopropylalanine fragment into PROTAC linker or ligand regions to potentially improve the overall metabolic stability and oral bioavailability of the degrader molecule, leveraging the validated pharmacokinetic benefits of this constrained scaffold [1].

Quote Request

Request a Quote for 2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.